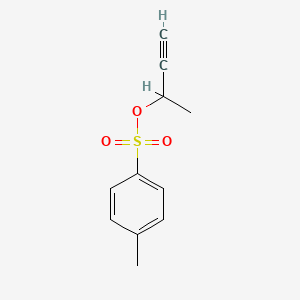

but-3-yn-2-yl 4-methylbenzenesulfonate

Description

The exact mass of the compound p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDBUBKBUYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53487-52-8 | |

| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to But-3-yn-2-yl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and reactivity of the versatile bifunctional reagent, but-3-yn-2-yl 4-methylbenzenesulfonate.

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. With its unique combination of a terminal alkyne and a tosylate leaving group, this compound offers a wide range of possibilities for the construction of complex molecular architectures, making it a molecule of significant interest to researchers in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 1-methyl-2-propynyl p-toluenesulfonate, is a solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃S | [2] |

| Molecular Weight | 224.28 g/mol | [2] |

| CAS Number | 53487-52-8 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Butyn-3-yl p-toluenesulfonate, 2-tosyloxy-3-butyne, (RS)-1-Methyl-2-propynyl p-toluenesulfonate | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 49 - 51 °C | [1] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store under inert gas. | [1] |

Spectroscopic Characterization

The structural features of this compound can be confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group on the benzene ring, the methine proton adjacent to the oxygen and alkyne, the methyl group of the butynyl moiety, and the terminal alkyne proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the tosyl group, the butynyl chain, and the terminal alkyne.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonate group (S=O stretching), the carbon-carbon triple bond of the alkyne, and the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, but-3-yn-2-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3]

Detailed Experimental Protocol (General Procedure):

A general procedure for the tosylation of a secondary alcohol is as follows:

-

Reaction Setup: To a solution of but-3-yn-2-ol in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride.

-

Base Addition: Slowly add a base, such as pyridine or triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.[3]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the presence of two key functional groups: the tosylate and the terminal alkyne.

The Tosylate Group as a Leaving Group: The tosylate moiety is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles via Sₙ2 reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

References

An In-depth Technical Guide to but-3-yn-2-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of but-3-yn-2-yl 4-methylbenzenesulfonate, a versatile bifunctional reagent in organic synthesis. The document details its chemical identity, including its IUPAC name and a list of common synonyms. Key physical and chemical properties are summarized in a structured table. A detailed experimental protocol for its synthesis from but-3-yn-2-ol and p-toluenesulfonyl chloride is provided, alongside representative protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The guide also includes a visualization of its synthetic utility in a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling them to effectively utilize this compound in the synthesis of complex molecular architectures.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

1-Methyl-2-propynyl p-toluenesulfonate

-

1-Butyn-3-yl p-toluenesulfonate

-

3-Butyn-2-yl tosylate

-

(RS)-1-Methyl-2-propynyl p-toluenesulfonate

-

p-Toluenesulfonic acid 1-butyn-3-yl ester

-

2-Tosyloxy-3-butyne

-

1-butyn-3-ol tosylate

-

(1-butyn-3-yl)tosylate

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 49-51 °C | |

| InChI Key | XWRDBUBKBUYLQI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | [1] |

| CAS Number | 53487-52-8 |

Synthesis and Reactions

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a terminal alkyne and a tosylate, which is an excellent leaving group. This unique combination allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of this compound

The compound is typically synthesized from the corresponding alcohol, but-3-yn-2-ol, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

But-3-yn-2-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

-

Expected Yield: 85-95%

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be determined.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for its participation in a range of important organic reactions.

The tosylate group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the propargylic position.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting azide product by column chromatography if necessary.

-

-

Expected Yield: >90%

The terminal alkyne functionality can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form a new carbon-carbon bond with aryl or vinyl halides.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

-

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA, anhydrous and degassed)

-

Tetrahydrofuran (THF, anhydrous and degassed)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

-

Add a solution of this compound (1.2 eq) and iodobenzene (1.0 eq) in a 2:1 mixture of anhydrous and degassed THF and TEA (0.2 M).

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

-

-

Yields: Typically range from 70-95% depending on the specific substrates and conditions.[1]

Synthetic Workflow and Logical Relationships

The synthetic utility of this compound can be visualized as a central hub from which various molecular scaffolds can be accessed. The following diagram illustrates the logical workflow of its synthesis and subsequent key reactions.

Caption: Synthetic workflow of this compound.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its alkyne and tosylate functionalities provide chemists with a powerful tool for the construction of complex molecules. The experimental protocols and synthetic workflow detailed in this guide offer a practical framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science where the introduction of alkynyl and propargylic moieties is of significant interest.

References

An In-Depth Technical Guide to 1-Butyn-3-yl p-Toluenesulfonate for Researchers and Drug Development Professionals

Introduction: 1-Butyn-3-yl p-toluenesulfonate, a bifunctional molecule featuring a terminal alkyne and a tosylate leaving group, is a versatile reagent in organic synthesis. Its unique structure makes it particularly valuable in the field of medicinal chemistry and drug development, primarily as a building block for the introduction of an alkynyl moiety. This guide provides a comprehensive overview of its physical properties, synthesis, and applications, with a focus on its role in the powerful "click chemistry" platform.

Core Physical and Chemical Properties

1-Butyn-3-yl p-toluenesulfonate is commercially available, though there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a liquid and others as a solid. This may be due to polymorphism or the presence of impurities. Researchers should be mindful of these variations when handling the compound.

Table 1: Physical and Chemical Properties of 1-Butyn-3-yl p-Toluenesulfonate

| Property | Value | Source(s) |

| CAS Number | 53487-52-8 | [1] |

| Molecular Formula | C₁₁H₁₂O₃S | [2] |

| Molecular Weight | 224.28 g/mol | [2] |

| Physical State | White solid or colorless to light yellow liquid | [2] |

| Melting Point | 52 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| SMILES | CC(C#C)OS(=O)(=O)c1ccc(C)cc1 | [1] |

| InChI Key | XWRDBUBKBUYLQI-UHFFFAOYSA-N | [1] |

Synthesis of 1-Butyn-3-yl p-Toluenesulfonate

The most common laboratory synthesis of 1-butyn-3-yl p-toluenesulfonate involves the reaction of 3-butyn-2-ol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

References

In-Depth Technical Guide: Characterization of CAS No. 53487-52-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound with CAS number 53487-52-8. This molecule is identified as p-Toluenesulfonic acid 1-butyn-3-yl ester , also known by its IUPAC name, but-3-yn-2-yl 4-methylbenzenesulfonate . It is a sulfonate ester containing a terminal alkyne functional group, making it a valuable building block in organic synthesis, particularly in the field of click chemistry. This document summarizes its chemical and physical properties, provides detailed spectroscopic data and experimental protocols, and explores its potential applications.

Chemical and Physical Properties

The fundamental properties of p-Toluenesulfonic acid 1-butyn-3-yl ester are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 53487-52-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Toluenesulfonic acid 1-butyn-3-yl ester, 1-Butyn-3-yl p-toluenesulfonate, 1-Methyl-2-propynyl p-toluenesulfonate, (RS)-1-Methyl-2-propynyl p-toluenesulfonate | [1] |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Appearance | Crystalline powder, solid | [2] |

| Melting Point | 52 °C | [2] |

| Purity | ≥95% | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and confirmation of the identity and purity of a chemical compound. Below are the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 224 | Molecular Ion |

| [C₇H₇SO₂]⁺ | 155 | p-Toluenesulfonyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₄H₅O]⁺ | 69 | But-3-yn-2-yl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific peak assignments and coupling constants from experimental data are not publicly available, typical chemical shift ranges for the protons and carbons in this molecule can be predicted based on its structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR (Proton NMR):

-

Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

-

CH proton adjacent to the ester and alkyne: ~5.0-5.5 ppm

-

Terminal alkyne proton (CH): ~2.5 ppm

-

Methyl protons on the aromatic ring (CH₃): ~2.4 ppm

-

Methyl protons adjacent to the chiral center (CH₃): ~1.5 ppm

¹³C NMR (Carbon NMR):

-

Aromatic carbons: ~127-145 ppm

-

Alkynyl carbons (C≡C): ~70-85 ppm

-

Carbon bearing the ester group (CH-O): ~70-80 ppm

-

Methyl carbon on the aromatic ring: ~21 ppm

-

Methyl carbon adjacent to the chiral center: ~22 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is often acquired using a KBr wafer or as a neat film (ATR).[1]

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C≡C-H (alkyne C-H stretch) | ~3300 cm⁻¹ |

| C=C (aromatic C=C stretch) | ~1600 cm⁻¹ |

| S=O (sulfonate S=O stretch) | ~1350 and ~1170 cm⁻¹ |

| C-O (ester C-O stretch) | ~1190 cm⁻¹ |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds.

Synthesis of this compound

Materials:

-

3-Butyn-2-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolve 3-butyn-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using column chromatography on silica gel.[3]

Typical Eluent System: A mixture of ethyl acetate and hexanes. The polarity of the eluent system should be optimized based on TLC analysis.

Analytical Methods

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The structure is confirmed using the spectroscopic methods detailed in Section 3.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or the signaling pathways directly involving this compound. As a sulfonate ester, it can act as an alkylating agent, a property that is often associated with genotoxicity. However, its primary utility in research appears to be as a synthetic intermediate. Its terminal alkyne functionality makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

The following diagram illustrates the general workflow for utilizing this compound in a click chemistry reaction to synthesize a triazole derivative.

This workflow demonstrates how this compound can be used to link with an azide-functionalized molecule, which could be a fluorescent dye, a drug molecule, or a biomolecule, to form a stable triazole conjugate. This versatility makes it a valuable tool in drug discovery and chemical biology for creating novel molecular probes and bioconjugates.

Conclusion

p-Toluenesulfonic acid 1-butyn-3-yl ester (CAS No. 53487-52-8) is a well-characterized organic compound with significant potential as a synthetic building block. This guide has provided a summary of its key physical and spectroscopic properties, along with generalized experimental protocols for its synthesis and purification. While direct biological activity data is scarce, its utility in click chemistry highlights its importance for the development of new chemical entities and research tools in the fields of medicinal chemistry and chemical biology. Further research is warranted to explore the potential biological effects of this compound and its derivatives.

References

In-depth Technical Guide on the Electronic Effects of the Terminal Alkyne in But-3-yn-2-yl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the terminal alkyne moiety in but-3-yn-2-yl tosylate, a secondary homopropargyl tosylate. The participation of the carbon-carbon triple bond in the solvolysis of this compound is examined through a detailed discussion of anchimeric assistance. This guide synthesizes available data on the reactivity of analogous systems, outlines detailed experimental protocols for the synthesis and solvolysis of the title compound, and presents reaction mechanisms through clear, structured diagrams. The content is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the subtle yet significant electronic interactions of terminal alkynes in nucleophilic substitution reactions.

Introduction

The electronic influence of neighboring groups in nucleophilic substitution reactions is a cornerstone of physical organic chemistry. The participation of a neighboring group, termed anchimeric assistance, can lead to significant rate enhancements and stereochemical control.[1][2] While the role of alkenes and aryl groups in stabilizing developing positive charge at a reaction center is well-documented, the participation of the π-electrons of a carbon-carbon triple bond is a more nuanced topic. This guide focuses on the electronic effects of the terminal alkyne in but-3-yn-2-yl tosylate, a model system for understanding the role of a homopropargylic triple bond in solvolysis reactions.

The key question addressed is the extent to which the terminal alkyne in but-3-yn-2-yl tosylate participates in the departure of the tosylate leaving group and influences the stability of the resulting carbocationic intermediate. Understanding these effects is crucial for predicting reactivity and designing synthetic routes involving propargyl and homopropargyl systems, which are valuable building blocks in medicinal chemistry and materials science.

Electronic Effects of the Terminal Alkyne

The terminal alkyne in but-3-yn-2-yl tosylate can exert two primary electronic effects:

-

Inductive Effect: The sp-hybridized carbon atoms of the alkyne are more electronegative than sp3-hybridized carbons. This leads to an electron-withdrawing inductive effect (-I effect), which would be expected to destabilize a developing positive charge at the C-2 position and thus decrease the rate of solvolysis compared to its saturated analog, butan-2-yl tosylate.

-

Neighboring Group Participation (Anchimeric Assistance): The π-electrons of the triple bond can participate in the displacement of the leaving group, leading to a stabilized, bridged-cation intermediate. This participation, if it occurs, would lead to an enhanced rate of solvolysis. The effectiveness of this assistance depends on the geometry of the transition state and the stability of the resulting intermediate. It has been noted that anchimeric assistance by triple bonds is generally less effective than that from double bonds, partly because vinyl cations are not very stable.

The overall electronic effect is a balance between these two opposing factors. The observed reactivity of but-3-yn-2-yl tosylate in solvolysis will reveal which effect is dominant.

Quantitative Data on Solvolysis Rates

| Compound | Solvent | Temperature (°C) | Relative Rate (k_alkyne / k_alkane) |

| 2,2-dimethyl-3-pentyn-1-yl tosylate vs. 2,2-dimethyl-1-pentyl tosylate | Formic Acid | 75 | 6 |

This six-fold rate enhancement provides clear evidence for anchimeric assistance by the triple bond in this primary system. For the secondary system, but-3-yn-2-yl tosylate, a similar or even more pronounced effect might be expected due to the greater stability of a secondary carbocationic intermediate.

For a baseline comparison, the solvolysis of a simple secondary tosylate, 2-butyl tosylate, has been studied in 50% trifluoroethanol at 30°C, with a rate constant of approximately 1 x 10⁻⁵ s⁻¹.

Experimental Protocols

Synthesis of But-3-yn-2-yl Tosylate

This procedure is adapted from standard methods for the tosylation of secondary alcohols.

Materials:

-

But-3-yn-2-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford but-3-yn-2-yl tosylate as a solid.

Solvolysis of But-3-yn-2-yl Tosylate (Acetolysis)

This protocol describes a typical procedure for studying the solvolysis in acetic acid.

Materials:

-

But-3-yn-2-yl tosylate

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

-

Prepare a solution of but-3-yn-2-yl tosylate (approx. 0.05 M) and anhydrous sodium acetate (approx. 0.1 M) in glacial acetic acid. The sodium acetate acts as a buffer to neutralize the toluenesulfonic acid produced during the reaction.

-

Add a known amount of an internal standard.

-

Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a thermostated bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a cold mixture of diethyl ether and water.

-

Wash the ether layer with saturated sodium bicarbonate solution until neutral, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Analyze the composition of the organic layer by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the disappearance of the starting material and the appearance of products.

-

The rate constant can be determined by plotting ln([starting material]) versus time. The product distribution can be determined from the relative peak areas in the chromatogram or integrals in the NMR spectrum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and the general workflow for the synthesis and solvolysis experiments.

Caption: General workflow for the synthesis of but-3-yn-2-yl tosylate.

Caption: Possible solvolysis pathways for but-3-yn-2-yl tosylate.

Conclusion

The electronic effects of the terminal alkyne in but-3-yn-2-yl tosylate are a result of a competition between an electron-withdrawing inductive effect and stabilizing anchimeric assistance from the π-system. Based on data from analogous systems, it is likely that anchimeric assistance plays a significant role, leading to a modest rate enhancement in solvolysis compared to the saturated counterpart. The exact magnitude of this effect and the distribution of products would need to be determined experimentally for this specific substrate. The provided experimental protocols offer a solid foundation for such an investigation. A thorough understanding of these electronic effects is paramount for the rational design and synthesis of complex molecules containing the homopropargyl motif, which are of significant interest in various fields of chemical research, including drug development.

References

An In-depth Technical Guide to the Stability and Reactivity of C11H12O3S Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C11H12O3S encompasses a variety of isomers with distinct chemical properties and applications. This guide provides a detailed analysis of the stability and reactivity of two prominent isomers: (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid and 3-Butynyl p-toluenesulfonate . The information presented is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Isomer Profiles

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

This chiral thioester is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Zofenopril, an antihypertensive drug.[1] Its structure features a benzoylthio group and a carboxylic acid moiety on a methylated propanoic acid backbone.

Stability: The compound is described as a white to off-white crystalline solid with a shelf life of approximately two years when stored properly in a cool, dry, and well-ventilated place.[2] It exhibits favorable stability under various conditions, making it a reliable tool in chemical synthesis.[3]

Reactivity: The primary reactivity of this molecule centers around the carboxylic acid and thioester functionalities. The carboxylic acid can be converted to an acid chloride, a common step in amide bond formation, as seen in the synthesis of Zofenopril.[4] The thioester group is instrumental in the formation of carbon-sulfur bonds, a crucial aspect in the synthesis of various bioactive molecules.[3]

3-Butynyl p-toluenesulfonate

This compound is a versatile bifunctional reagent containing a terminal alkyne and a tosylate group, making it a valuable building block in organic synthesis. The tosylate is an excellent leaving group, while the alkyne allows for a variety of coupling and cycloaddition reactions.

Stability: It is a clear, slightly yellow liquid that should be stored in a refrigerator (+4°C).[5][6][7]

Reactivity: The reactivity of 3-Butynyl p-toluenesulfonate is characterized by the distinct chemistries of its two functional groups:

-

Tosylate Group: As a good leaving group, the tosylate is readily displaced by nucleophiles in substitution reactions.

-

Alkyne Group: The terminal alkyne participates in a range of reactions, including:

-

Sonogashira coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[8]

-

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.[8]

-

Synthesis of Heterocycles: The alkyne can be utilized in the construction of various heterocyclic ring systems.[8]

-

Quantitative Data

The following tables summarize the key quantitative data for the two isomers.

Table 1: Physical and Chemical Properties

| Property | (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 3-Butynyl p-toluenesulfonate |

| CAS Number | 72679-02-8[3][9][10] | 23418-85-1[8][11][12] |

| Molecular Weight | 224.28 g/mol [2][9][13] | 224.28 g/mol [5][7][11] |

| Melting Point | 67 - 71 °C[3] | Not available |

| Boiling Point | Not available | 128°C at 0.01 mmHg[6][7][14] |

| Density | 1.27 g/cm³[2] | 1.27 g/mL at 25 °C[6][15] |

| Refractive Index | Not available | n20/D 1.519[5][6][15] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and methanol.[2][16] | Soluble in dichloromethane and methanol.[5][6][7] |

| Appearance | White or off-white crystalline powder.[2][3] | Clear slightly yellow liquid.[5][6][15] |

Table 2: Spectroscopic Data for 3-Butynyl p-toluenesulfonate

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.78 (d, J = 8.0 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 4.08 (t, J = 7.1 Hz, 2H), 2.53 (dt, J = 7.1, 2.6 Hz, 2H), 2.43 (s, 3H), 1.95 (t, J = 2.6 Hz, 1H)[11][15] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 132.7, 129.9, 127.9, 78.3, 70.7, 67.4, 21.6, 19.4[11][15] |

| Infrared (IR, pure) | 3290, 2962, 2919, 1598, 1359, 1190, 1176, 980, 904, 815 cm⁻¹[11][15] |

| Mass Spectrometry (ESI) | m/z 247.0399 [M+Na]⁺[11][15] |

Experimental Protocols

Synthesis of 3-Butynyl p-toluenesulfonate

Two common methods for the synthesis of 3-Butynyl p-toluenesulfonate are presented below.

Method 1: Using Triethylamine as a Base [11]

-

Dissolve 3-butyn-1-ol (1.8 g, 25 mmol) and triethylamine (4.18 mL, 30 mmol) in methylene chloride (40 mL).

-

Cool the solution to 0°C with stirring.

-

Add p-toluenesulfonyl chloride (5.05 g, 26.25 mmol) to the solution.

-

Allow the reaction mixture to warm to room temperature over 1 hour and continue stirring overnight.

-

Monitor the reaction completion by thin-layer chromatography (TLC) using a hexane/ethyl acetate (6:1) mobile phase.

-

Filter the precipitated triethylamine hydrochloride and wash the filtrate with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product as a light-yellow oil (yield: 97%).

Method 2: Using n-Butyllithium as a Base [11]

-

Dissolve 3-butyn-1-ol (0.50 mL, 6.61 mmol) in tetrahydrofuran (THF, 7.5 mL) and cool the solution to -78°C.

-

Slowly add a hexane solution of n-butyllithium (2.80 mL, 2.60 M, 7.27 mmol) dropwise.

-

Maintain the temperature at -78°C for 5 minutes, then warm to 0°C and stir for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.51 g, 7.93 mmol) in THF (8 mL) and continue stirring at 0°C for 30 minutes.

-

Quench the reaction by adding water (2 mL).

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the product as a light yellow oil (yield: 95%).

Synthesis of Zofenopril from (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (Illustrative Reactivity)[4]

This protocol illustrates the reactivity of the carboxylic acid group.

-

Dissolve (S)-3-benzoylthio-2-methylpropanoic acid (6.0 kg) in methylene chloride with a catalytic amount of dimethylformamide (DMF).

-

Slowly add oxalyl chloride (2.79 L) while maintaining the temperature at 20-25°C to form the acid chloride.

-

Heat the reaction mixture to 35-38°C for at least 1.5 hours.

-

Concentrate the solution under vacuum and then cool to 15-20°C.

-

Dissolve the resulting (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.

-

Slowly add this solution to an aqueous solution of cis-4-phenylthio-L-proline (6.5 kg) kept at pH 9-9.5 with continuous addition of 20% sodium hydroxide solution, maintaining the temperature at 20-25°C.

-

After the addition, stir the mixture for 30 minutes at pH 9.5.

-

Acidify the reaction mixture to pH 1.8-2.0 with concentrated hydrochloric acid and separate the organic phase.

-

Evaporate the organic solvent to obtain Zofenopril free acid.

Mandatory Visualizations

Caption: Synthesis of 3-Butynyl p-toluenesulfonate using triethylamine.

Caption: Reactivity pathways of 3-Butynyl p-toluenesulfonate.

Biological Activity and Signaling Pathways

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

The primary biological significance of this compound lies in its role as a precursor to ACE inhibitors.[1] As an intermediate, it does not have a direct therapeutic effect itself, and there is no information available in the searched literature regarding its interaction with specific signaling pathways.

3-Butynyl p-toluenesulfonate

While specific biological activities are not extensively documented, compounds containing sulfonate groups are known to exhibit antimicrobial and antifungal properties.[8] The terminal alkyne functionality also presents possibilities for interactions with biological targets, such as enzymes.[8] However, detailed studies on its specific biological effects and involvement in signaling pathways are not available in the reviewed literature. It has been suggested for use in controlling harmful arthropods.[5][6][7][15]

Conclusion

The isomers of C11H12O3S, particularly (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid and 3-Butynyl p-toluenesulfonate, are valuable compounds with distinct and useful reactivity profiles. The former is a crucial building block in pharmaceutical manufacturing, while the latter is a versatile reagent for a wide array of organic transformations. This guide provides a foundational understanding of their stability, reactivity, and synthetic utility, which can aid researchers in designing novel synthetic routes and exploring new applications for these and related molecules. Further research is warranted to fully elucidate the biological activities and potential signaling pathway interactions of these compounds.

References

- 1. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]

- 2. (s)-(-)-3-(benzoylthio)-2-methylpropanoic Acid - Pharmaceutical Grade, 1.27 G/cm3 Density | White To Off-white Crystalline Solid, Toxic, Shelf Life 2 Years, Slightly Soluble In Water at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1102745B1 - A process for the preparation of zofenopril calcium salt - Google Patents [patents.google.com]

- 5. 3-Butynyl p-toluenesulfonate|lookchem [lookchem.com]

- 6. 3-Butynyl p-toluenesulfonate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Butynyl p-toluenesulfonate CAS#: 23418-85-1 [amp.chemicalbook.com]

- 8. Buy 3-Butynyl p-toluenesulfonate | 23418-85-1 [smolecule.com]

- 9. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 3-Butynyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Butynyl p-toluenesulfonate | C11H12O3S | CID 272020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. parchem.com [parchem.com]

- 15. 3-Butynyl p-toluenesulfonate | 23418-85-1 [chemicalbook.com]

- 16. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid CAS#: 72679-02-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of But-3-yn-2-yl 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of but-3-yn-2-yl 4-methylbenzenesulfonate, a topic of interest for its applications in organic synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide also presents a theoretical consideration of its solubility based on solvent polarity.

I. Understanding the Solubility of this compound

This compound (CAS Number: 53487-52-8) is a sulfonate ester containing both a polar tosylate group and a less polar butynyl group.[1] This bifunctional nature suggests its solubility will be highly dependent on the choice of solvent. In organic synthesis, it is recognized for the tosylate group being an excellent leaving group and the alkyne group's reactivity, making it a valuable synthetic intermediate.[2]

Theoretical Solubility Profile:

The principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are anticipated to be effective at dissolving the compound due to their ability to interact with the polar sulfonate group.

-

Polar Protic Solvents: Alcohols like methanol and ethanol may also serve as good solvents, though the presence of the alkyne group might influence the overall solubility.

-

Nonpolar Solvents: Hydrocarbon solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the tosylate functional group.

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to exhibit moderate to good solubility for this compound.

A systematic approach to solubility determination across a spectrum of solvent polarities is recommended to establish a comprehensive solubility profile.

II. Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following protocol is a detailed methodology for applying this technique to this compound.

Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC/MS)[5][6]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set to 25 °C (or another temperature of interest).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC/MS.[5][6]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

III. Data Presentation

While no specific quantitative data for the solubility of this compound in various organic solvents was found in the public domain during the literature search for this guide, the results from the experimental protocol described above should be compiled into a clear and structured table for easy comparison. An example of such a table is provided below.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25 | Experimental Value |

| Toluene | 2.4 | 25 | Experimental Value |

| Dichloromethane | 3.1 | 25 | Experimental Value |

| Acetone | 5.1 | 25 | Experimental Value |

| Acetonitrile | 5.8 | 25 | Experimental Value |

| Methanol | 5.1 | 25 | Experimental Value |

IV. Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to the Safe Handling of But-3-yn-2-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for but-3-yn-2-yl 4-methylbenzenesulfonate (CAS No. 53487-52-8), a key intermediate in various organic syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

This compound is a sulfonate ester that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is derived from the presence of both a reactive tosylate leaving group and a terminal alkyne.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| CAS Number | 53487-52-8 | [2] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically ≥95% | [3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ❕ | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ❕ | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | ❕ | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❕ | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ❕ | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | ❕ | Warning |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls

-

Fume Hood: Always handle this chemical in a well-ventilated chemical fume hood to minimize inhalation exposure.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or where there is a risk of splashing, chemical-resistant aprons and sleeves should be used.[4] |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere is recommended for long-term stability.[5]

Disposal

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Do not allow it to enter drains or waterways.

Stability and Reactivity

-

Reactivity: This compound is a reactive electrophile due to the tosylate leaving group and can undergo nucleophilic substitution reactions. The alkyne functionality can also participate in various addition and coupling reactions.[6]

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[7]

Experimental Protocols

While specific experimental protocols will vary depending on the intended reaction, the following provides a general framework for its use as a reactant in a nucleophilic substitution reaction.

Caption: A generalized workflow for a typical organic synthesis reaction involving this compound.

General Procedure for a Nucleophilic Substitution Reaction:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Electrophile: To the stirred solution of the nucleophile, add a solution of this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride). Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. But-3-yn-2-yl 4-methylbenzene-1-sulfonate | C11H12O3S | CID 561098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53487-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. but-3-yn-2-yl 4-methylbenzene-1-sulfonate | 53487-52-8 [sigmaaldrich.com]

- 6. This compound | 53487-52-8 | Benchchem [benchchem.com]

- 7. fishersci.com [fishersci.com]

The Propargyl Tosylate Story: From a Safer Reagent to a Versatile Tool in Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of propargyl tosylate derivatives from a mere laboratory curiosity to a cornerstone in modern organic synthesis and drug discovery is a compelling narrative of scientific ingenuity. This guide delves into the discovery, history, and multifaceted applications of these versatile compounds, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences. Propargyl tosylate, a safer and more economical alternative to its notoriously unstable bromide counterpart, has unlocked new avenues in the synthesis of complex molecules, from life-saving pharmaceuticals to innovative materials.

I. The Genesis of a Superior Propargylating Agent

The precise moment of the "discovery" of propargyl tosylate is not marked by a singular, celebrated publication but rather by the logical extension of established chemical principles. The tosylation of alcohols, a method to convert a poor hydroxyl leaving group into an excellent tosylate leaving group, was a well-known transformation in organic chemistry. The innovation lay in applying this methodology to propargyl alcohol, recognizing the potential of the resulting propargyl tosylate as a valuable reagent.

Early propargylation reactions often relied on propargyl halides, particularly propargyl bromide. However, the use of propargyl bromide is fraught with peril; it is a shock-sensitive and thermally unstable compound, prone to explosive decomposition, making its large-scale use a significant safety concern.[1] This inherent danger drove chemists to seek safer alternatives. Propargyl tosylate, prepared from the readily available and inexpensive propargyl alcohol and tosyl chloride, emerged as the ideal candidate.[1]

The transition to propargyl tosylate offered a multitude of advantages. Not only is it significantly safer to handle and store, but its synthesis is also straightforward and high-yielding. This shift democratized the use of the propargyl moiety, allowing for its incorporation into a wider array of molecules without the need for specialized handling procedures.

II. Physicochemical Properties and Reactivity Profile

The utility of propargyl tosylate derivatives is rooted in their unique physicochemical properties and predictable reactivity. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the propargylic carbon highly susceptible to nucleophilic attack, facilitating a wide range of substitution reactions.

Table 1: Physical and Safety Properties of Propargyl Tosylate vs. Propargyl Bromide

| Property | Propargyl Tosylate | Propargyl Bromide | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃S | C₃H₃Br | [2][3] |

| Molecular Weight | 210.25 g/mol | 118.96 g/mol | [2][3] |

| Appearance | Clear colorless to brown liquid | Yellow liquid | [2][4] |

| Boiling Point | Not available | 88-90 °C | [4] |

| Density | 1.215 g/mL at 20 °C | Not available | [2] |

| Flash Point | 100 °C (closed cup) | 3 °C | [2][4] |

| Key Hazards | Skin, eye, and respiratory irritant | Highly flammable, toxic, corrosive, risk of explosion | [5][6][7][8][9] |

The reactivity of propargyl tosylate is comparable to, and in some cases superior to, propargyl bromide, depending on the nucleophile and reaction conditions.[10][11] The choice between the two often comes down to a balance of reactivity, safety, and cost, with propargyl tosylate frequently being the more pragmatic choice for both laboratory and industrial applications.

III. Key Applications in Organic Synthesis

The versatility of propargyl tosylate derivatives has led to their widespread use in the synthesis of a diverse range of organic molecules.

A. Synthesis of Heterocyclic Compounds

Propargyl tosylates are invaluable building blocks in the construction of heterocyclic rings, which form the core of many pharmaceuticals and biologically active compounds. The propargyl group can act as an electrophile, reacting with various nucleophiles to initiate cyclization cascades. This has enabled the efficient synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles.

B. Multi-step Synthesis of Natural Products and Bioactive Molecules

The reliable reactivity of propargyl tosylate has made it a trusted reagent in the complex, multi-step syntheses of natural products. Its ability to introduce the propargyl moiety, a versatile functional group that can be further elaborated, is a key strategic advantage. A notable example is its use in the synthesis of precursors for "clickable" polylactides, demonstrating its role in creating advanced biomaterials.[1]

C. Click Chemistry

The terminal alkyne of the propargyl group is a perfect handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl tosylate allows for the facile introduction of this "clickable" functionality into molecules. This has profound implications for drug discovery, materials science, and bioconjugation, enabling the rapid and efficient linking of different molecular entities.

IV. Role in Drug Development

The propargyl moiety is a recurring motif in a number of successful therapeutic agents. Propargyl tosylate derivatives often serve as key intermediates in the synthesis of these drugs.

A. Rasagiline: A Case Study

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, is a prime example of a drug synthesized using a propargyl derivative. While some syntheses utilize propargyl bromide or chloride, improved and safer protocols have been developed that employ propargyl benzenesulfonate, a close relative of propargyl tosylate, highlighting the importance of stable propargylating agents in pharmaceutical manufacturing.

The mechanism of action of rasagiline involves the covalent modification of the flavin cofactor of MAO-B. The propargyl group is essential for this irreversible inhibition.

V. Experimental Protocols

A. Synthesis of Propargyl Tosylate

This protocol is adapted from a published procedure and provides a safe and efficient method for the preparation of propargyl tosylate.[1]

Materials:

-

Propargyl alcohol

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve propargyl alcohol and tosyl chloride in diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Slowly add NaOH pellets in portions while stirring vigorously, maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Pour the reaction mixture into cold water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain propargyl tosylate as a dark liquid.

Characterization Data (¹H and ¹³C NMR):

-

¹H NMR (CDCl₃): δ 7.82 (d, 2H), 7.35 (d, 2H), 4.69 (d, 2H), 2.45 (s, 3H), 2.43 (t, 1H).

-

¹³C NMR (CDCl₃): δ 145.0, 133.9, 129.8, 128.0, 78.1, 74.8, 57.9, 21.6.

B. Alkylation of Diethyl 2-Acetamidomalonate with Propargyl Tosylate

This protocol demonstrates a key application of propargyl tosylate in C-C bond formation.[1]

Materials:

-

Diethyl 2-acetamidomalonate

-

Potassium tert-butoxide

-

Propargyl tosylate

-

Dioxane

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve diethyl 2-acetamidomalonate in dioxane.

-

Add a slurry of potassium tert-butoxide in dioxane dropwise at room temperature.

-

Heat the suspension to 50 °C and stir for 2 hours.

-

Add a solution of propargyl tosylate in dioxane dropwise at 50 °C.

-

Bring the reaction mixture to reflux and stir overnight.

-

Cool the mixture to room temperature and filter to remove solids.

-

Concentrate the filtrate and dissolve the crude product in dichloromethane.

-

Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the propargylated product.

VI. Conclusion and Future Outlook

Propargyl tosylate derivatives have carved an indispensable niche in the landscape of organic chemistry and drug development. Their enhanced safety profile compared to traditional propargylating agents, coupled with their synthetic versatility, has propelled their adoption in a myriad of applications. From the elegant construction of complex natural products to the modular assembly of novel materials and bioconjugates via click chemistry, the impact of these reagents is undeniable. As the quest for more efficient and sustainable chemical methodologies continues, the role of well-behaved and reliable building blocks like propargyl tosylate is set to expand even further, promising new innovations in medicine, materials, and beyond.

References

- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 2. Propargyl p-toluenesulfonate = 97.0 GC 6165-76-0 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. organic chemistry - Difference in leaving group ability due to variation in nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols: Synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of but-3-yn-2-yl 4-methylbenzenesulfonate, a valuable bifunctional building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocol outlines the tosylation of the secondary alcohol, but-3-yn-2-ol, using p-toluenesulfonyl chloride in the presence of a base. This application note includes a summary of the required reagents and reaction conditions, a step-by-step experimental procedure, and a discussion of the significance of this compound in medicinal chemistry.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry, rendering the hydroxyl group a good leaving group for nucleophilic substitution and elimination reactions.[1] this compound is a particularly useful synthetic intermediate as it possesses two reactive sites: a terminal alkyne and a tosylate leaving group. This dual functionality allows for sequential or one-pot reactions, providing efficient pathways to complex molecular architectures.[1] The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, while the tosylate at the secondary position allows for the introduction of diverse nucleophiles with retention of stereochemistry at the carbon center. These features make it a valuable precursor in the synthesis of chiral molecules and bioactive compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from but-3-yn-2-ol.

| Parameter | Value | Reference |

| Reactants | ||

| but-3-yn-2-ol | 1.0 eq | General Protocol |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 eq | [2] |

| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 eq | [2] |

| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 eq (catalytic) | [2] |

| Solvent | Anhydrous Dichloromethane (DCM) | [2] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 4 - 16 hours | General Protocol |

| Yield | Typically >80% (unoptimized) | General Observation |

| Purification | Column Chromatography (Silica gel) | General Protocol |

Experimental Protocols

Materials:

-

but-3-yn-2-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-yn-2-ol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (or pyridine) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or near 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualization

References

Application Notes and Protocols for the Tosylation of Secondary Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Secondary propargyl alcohols are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for the introduction of the propargyl moiety into more complex molecules. The tosylation of these alcohols is a crucial transformation, converting the hydroxyl group, which is a poor leaving group, into a tosylate group. This tosylate is an excellent leaving group, facilitating a variety of nucleophilic substitution and coupling reactions.[1][2][3]

In the context of drug development, the propargyl group is a key pharmacophore in a number of approved drugs and clinical candidates. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties. Therefore, tosylated secondary propargyl alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4] For instance, they can be used in the alkylation of amines, phenols, and other nucleophiles to construct the carbon skeleton of a drug molecule. The resulting propargylated compounds can then undergo further transformations, such as "click" chemistry reactions, to introduce additional functionality.[5]

It is important to note that the tosylated secondary propargyl alcohol is typically a synthetic intermediate and not the final bioactive molecule. As such, it does not directly modulate a specific signaling pathway. Instead, its significance lies in its ability to enable the efficient synthesis of the final drug candidate, which in turn will have a specific biological target and mechanism of action.

The choice of tosylation conditions, including the base, solvent, and temperature, can be critical for achieving high yields and avoiding side reactions, particularly with sensitive substrates. The following protocol provides a general and robust method for the tosylation of secondary propargyl alcohols.

Experimental Protocols

General Protocol for the Tosylation of a Secondary Propargyl Alcohol (e.g., 3-Butyn-2-ol)

This protocol is a generalized procedure based on common laboratory practices for the tosylation of secondary alcohols.[6][7][8]

Materials:

-

Secondary propargyl alcohol (e.g., 3-butyn-2-ol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP) (optional, catalytic)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Diatomaceous earth (e.g., Celite®) (optional)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary propargyl alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add pyridine or triethylamine (1.5 - 2.0 eq.).

-

If desired, add a catalytic amount of DMAP (0.05 - 0.1 eq.).

-

Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise as a solid or as a solution in anhydrous DCM. Maintain the temperature at 0 °C during the addition.

-

-

Reaction:

-

Stir the reaction mixture at 0 °C for 1-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-16 hours.[6]

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of NaHCO3.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent. If the solution is cloudy, filter through a small pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude tosylate can be purified by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the specific product and should be determined by TLC analysis.

-

The purified fractions are combined and concentrated under reduced pressure to yield the pure tosylated secondary propargyl alcohol.

-

Data Presentation

The following table summarizes typical reaction conditions for the tosylation of propargylic and other secondary alcohols.

| Alcohol Substrate | Reagents (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propargyl alcohol (primary) | TsCl (1.1) | Pyridine (1.2) | Not specified | Not specified | Not specified | 84 | [7] |

| General Secondary Alcohol | TsCl (1.2) | Pyridine or Et3N (1.5) | DCM | 0 to RT | 4 - 6 | Not specified | [6] |

| General Secondary Alcohol | TsCl (1.5), DMAP (0.2) | Et3N (1.5) | DCM | 0 to 15 | 12.5 | Not specified | [7] |

| Homoallylic alcohol | TsCl (1.2), DMAP (0.6) | Et3N (1.0) | DCM | 0 | Not specified | Not specified | [8] |